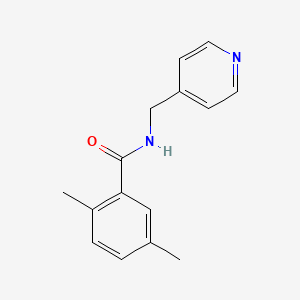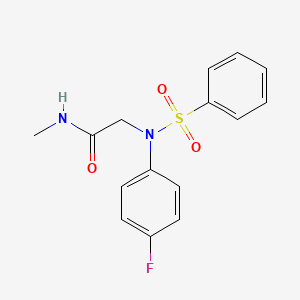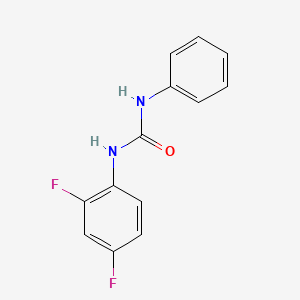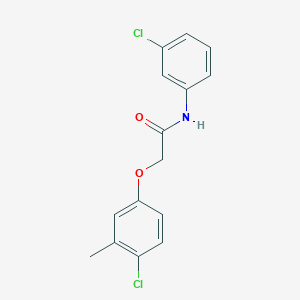![molecular formula C15H14FNO2S B5731385 2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)
2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide, commonly known as FMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMA belongs to the class of compounds known as benzamide derivatives and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of FMA is not fully understood. However, it has been proposed that FMA exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by FMA leads to the accumulation of acetylated histones, resulting in the activation of proapoptotic genes and suppression of antiapoptotic genes. FMA also inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FMA has been shown to induce various biochemical and physiological effects in cancer cells. It inhibits the expression of several oncogenes, including c-Myc, Bcl-2, and survivin, and upregulates the expression of tumor suppressor genes, such as p53 and p21. FMA also induces oxidative stress and DNA damage, leading to cell death. In addition, FMA exhibits anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines.
実験室実験の利点と制限
FMA has several advantages for lab experiments. It is a synthetic compound with high purity and stability, making it easy to handle and store. FMA exhibits potent and selective anticancer activity, making it a valuable tool for cancer research. However, FMA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal dose and administration route for FMA.
将来の方向性
FMA research has great potential for future directions. One possible direction is the development of FMA derivatives with improved solubility and bioavailability. Another direction is the investigation of FMA's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of FMA and its potential therapeutic applications in other diseases, such as inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, FMA is a synthetic compound with promising therapeutic potential, particularly in the field of cancer research. Its potent anticancer activity, anti-inflammatory and analgesic effects, and selective mechanism of action make it a valuable tool for scientific research. However, further studies are needed to determine the optimal dose and administration route, as well as to investigate its potential in other diseases.
合成法
The synthesis of FMA involves the reaction of 2-methoxyaniline with 4-fluorothiophenol in the presence of triethylamine and 4-dimethylaminopyridine. The resulting product is then acetylated with acetic anhydride to obtain FMA. The purity of the synthesized product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
FMA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. FMA induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in animal models. Additionally, FMA has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKBCLBBMROOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)


![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)
![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)




